N-acetyl Dapsone D4

Description

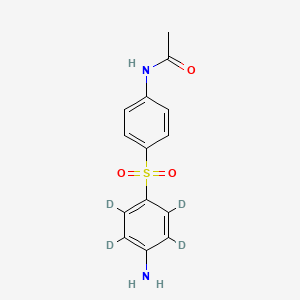

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

294.36 g/mol |

IUPAC Name |

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D |

InChI Key |

WDOCBIHNYYQINH-USSMZTJJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Monoacetyldapsone-D4 (MADDS-D4) Stable Isotope Labeled Standard

Executive Summary

In the precise realm of pharmacokinetic (PK) profiling and pharmacogenetic phenotyping, Monoacetyldapsone-D4 (MADDS-D4) serves as the critical internal standard (IS) for the quantification of Monoacetyldapsone (MADDS). MADDS is the primary metabolite of the sulfone antibiotic Dapsone, formed exclusively by the polymorphic enzyme N-acetyltransferase 2 (NAT2) .

This guide details the physicochemical properties, biological context, and validated LC-MS/MS protocols for utilizing MADDS-D4. By mitigating matrix effects and ionization suppression inherent in plasma and urine analysis, this stable isotope standard ensures the integrity of NAT2 acetylator status determination—a key biomarker in precision medicine for preventing toxicity (methemoglobinemia) and optimizing dosage.

Chemical & Physical Characterization[1][2][3][4]

To ensure analytical reliability, the internal standard must mimic the analyte's behavior during extraction and chromatography while remaining mass-resolved during detection.

Identity and Structure

-

Compound Name: Monoacetyldapsone-D4 (N-Acetyl-Dapsone-D4)

-

Chemical Structure: N-[4-(4-aminobenzenesulfonyl)phenyl]acetamide-D4

-

Isotopic Labeling: Deuterium (

) incorporation, typically on the phenyl rings ( -

Molecular Formula:

-

Exact Mass: ~294.36 Da (Neutral) / ~295.36 Da

Physicochemical Properties Table[4]

| Property | Monoacetyldapsone (Analyte) | Monoacetyldapsone-D4 (IS) |

| CAS Number | 565-20-8 | N/A (Labeled Analog) |

| Molecular Weight | 290.34 g/mol | 294.36 g/mol |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |

| pKa | ~1.5 (Sulfone), ~13 (Amide) | Identical |

| LogP | 0.9 | Identical |

| Storage | -20°C (Desiccated) | -20°C (Desiccated) |

Biological Context: The NAT2 Phenotyping Mechanism

Understanding the biological pathway is prerequisite to designing the analytical method. The ratio of MADDS to Dapsone is the gold standard for determining a patient's NAT2 Acetylator Status .

Metabolic Pathway

Dapsone undergoes reversible acetylation in the liver.

-

Acetylation: NAT2 converts Dapsone to MADDS. Fast acetylators produce high levels of MADDS.

-

Deacetylation: Acylamidase converts MADDS back to Dapsone.

-

Toxicity Pathway: A competing pathway (CYP2C9/CYP2E1) converts Dapsone to Dapsone Hydroxylamine , the potent oxidant responsible for methemoglobinemia.

Causality Insight: We measure MADDS not just to track elimination, but because the MADDS/Dapsone ratio directly correlates with the genetic capacity of the liver to detoxify arylamines.

Figure 1: Dapsone metabolic pathways highlighting the NAT2-mediated formation of MADDS and the toxic hydroxylamine route. The IS (MADDS-D4) is used to quantify the NAT2 product.

Analytical Application: LC-MS/MS Methodology

The use of MADDS-D4 is non-negotiable in regulated bioanalysis due to the "matrix effect"—the suppression of ionization by co-eluting phospholipids in plasma. As a stable isotope, MADDS-D4 co-elutes with MADDS, experiencing the exact same suppression, thus mathematically cancelling out the error.

Mass Spectrometry Parameters (MRM)

The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.[1]

-

Source: ESI Positive[2]

-

Spray Voltage: 3500 - 5000 V

-

Desolvation Temp: 500°C

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism of Fragmentation |

| Dapsone | 249.1 | 156.0 | 25 | Loss of aniline moiety |

| MADDS | 291.1 | 156.0 | 20 | Loss of acetamide group |

| MADDS-D4 (IS) | 295.1 | 160.1 | 20 | Loss of acetamide; retains Ring-D4 |

Note: The transition 295.1

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 90% B over 3 minutes.

Experimental Protocol: Plasma Extraction

This protocol uses Protein Precipitation (PPT) , which is cost-effective and high-throughput. MADDS-D4 corrects for the lower recovery rates typical of PPT compared to Solid Phase Extraction (SPE).

Reagents Preparation

-

Stock Solution: Dissolve 1 mg MADDS-D4 in 1 mL DMSO (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 500 ng/mL in Methanol.

Extraction Workflow

-

Aliquot: Transfer 50 µL of patient plasma (K2EDTA) into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of MADDS-D4 Working Solution (500 ng/mL). Vortex gently.

-

Why: Adding IS before precipitation ensures it binds to proteins and releases similarly to the analyte during the crash.

-

-

Precipitate: Add 200 µL of ice-cold Acetonitrile.

-

Vortex: High speed for 1 minute.

-

Centrifuge: 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to improve peak shape).

Figure 2: Bioanalytical workflow for the extraction of MADDS using MADDS-D4 as the internal standard.

Data Interpretation: Phenotyping

Once the concentration of MADDS is determined using the linear regression of the Area Ratio (Analyte/IS), the metabolic ratio is calculated.

Clinical Thresholds (Plasma):

-

MR < 0.30: Slow Acetylator (High risk of toxicity/methemoglobinemia).

-

MR > 0.35: Fast Acetylator (Potential for therapeutic failure in leprosy treatment).

Note: These cutoffs are population-dependent and should be validated against local reference ranges.

References

-

PubChem. (2023). Monoacetyldapsone Compound Summary. National Library of Medicine. [Link]

-

Svennebring, A., et al. (2015). N-acetyltransferase 2 (NAT2) phenotype and genotype in a Swedish population. BMC Medical Genetics. [Link]

-

FDA.gov. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Philip, P.A., et al. (1987). Determination of dapsone and monoacetyldapsone in plasma and urine. Journal of Chromatography B. [Link]

Sources

Strategic Identification of N-acetyl Dapsone: A Case Study in Modern Metabolite Profiling

An In-Depth Technical Guide for Drug Development Professionals

Preamble: Beyond the Peak—The Scientific Imperative of Metabolite Identification

In modern drug development, the journey of a candidate molecule through a biological system is as critical as its primary pharmacology. The process of metabolic transformation can yield compounds with their own distinct efficacy, toxicity, or pharmacokinetic profiles. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate a thorough understanding of a drug's metabolic fate, particularly for metabolites that are unique to humans or are present in higher concentrations in humans than in preclinical safety species (disproportionate metabolites).[1][2][3][4] This guide eschews a generic template to provide a focused, in-depth narrative on the robust identification of N-acetyl dapsone, the primary metabolite of the sulfone antibiotic dapsone. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the authoritative principles of bioanalysis, using the specific challenge of identifying a deuterated analogue, N-acetyl dapsone D4, to illustrate advanced techniques.

The Metabolic Landscape of Dapsone: N-Acetylation as a Critical Pathway

Dapsone (4,4'-diaminodiphenyl sulfone) is primarily metabolized in the liver via two competing pathways: N-acetylation and N-hydroxylation.[5][6]

-

N-acetylation: This pathway, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, produces monoacetyldapsone (MADDS), also known as N-acetyl dapsone.[7][8] This is generally a detoxification pathway, and MADDS is the major circulating metabolite.[8] The rate of this reaction is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population, which can significantly impact the drug's efficacy and safety profile.[6][9][10]

-

N-hydroxylation: Mediated by cytochrome P450 enzymes (including CYP2E1, CYP3A4, and others), this pathway produces dapsone hydroxylamine.[5][11][12] This reactive metabolite is responsible for the primary dose-limiting toxicities of dapsone, namely methemoglobinemia and hemolytic anemia, particularly in patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[12][13][14]

Understanding the balance between these pathways is crucial. The strategic identification of N-acetyl dapsone is therefore not merely an analytical exercise but a fundamental component of characterizing the drug's overall disposition and safety.

Caption: Core metabolic pathways of Dapsone.

The Analytical Mandate: A Multi-Modal Workflow for Unambiguous Identification

A robust metabolite identification workflow is a tiered, hypothesis-driven process. It begins with broad detection and culminates in definitive structural confirmation. This self-validating system ensures that no critical piece of information is overlooked.

Sources

- 1. labcorp.com [labcorp.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 7. Dapsone | PPT [slideshare.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-acetylation polymorphism of dapsone in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Dapsone - Wikipedia [en.wikipedia.org]

- 12. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dapsone (PIM 167) [inchem.org]

- 14. picmonic.com [picmonic.com]

Technical Guide: MADDS-D4 Isotope Labeled Reference Material

Identity, Bioanalytical Application, and Validation Protocols

Part 1: Executive Summary

MADDS-D4 (Monoacetyldapsone-D4) is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Monoacetyldapsone (MADDS), the major metabolite of the sulfone antibiotic Dapsone .

In drug development and clinical pharmacology, MADDS levels are not merely a measure of exposure but a phenotypic marker for N-acetyltransferase 2 (NAT2) activity. Because the acetylation of Dapsone to MADDS is reversible and genetically polymorphic, accurate quantification requires an internal standard that mirrors the analyte's physicochemical behavior without bioanalytical interference. MADDS-D4 provides a +4 Da mass shift, ensuring distinct spectral resolution from the unlabeled analyte while compensating for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.

Part 2: Chemical Profile & Specifications[1]

Chemical Identity[2][3]

-

Common Name: MADDS-D4

-

Chemical Name: N-Acetyl Dapsone-D4; N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide-D4[1]

-

Parent Drug: Dapsone (4,4'-Diaminodiphenyl sulfone)[2]

-

CAS Number: N/A (Specific isotopologue); Unlabeled CAS: 565-20-8

-

Molecular Formula: C₁₄H₁₀D₄N₂O₃S

-

Molecular Weight: ~294.36 g/mol (Unlabeled: 290.34 g/mol )

Structural Logic

The "D4" designation typically indicates the replacement of four hydrogen atoms with deuterium on one of the phenyl rings.

-

Why Ring Labeling? Labeling the phenyl ring (rather than the acetyl group) is chemically superior for metabolic studies. Since MADDS undergoes deacetylation back to Dapsone in vivo, a label on the acetyl group would be lost during hydrolysis. A ring-labeled MADDS-D4 allows the isotope to remain with the sulfone core, enabling mass balance tracking if required.

Part 3: Application Scientist’s Perspective (E-E-A-T)

The "Deuterium Effect" & Retention Time

As a Senior Application Scientist, I must highlight a nuance often overlooked: Deuterium Isotope Effect . While Carbon-13 (

-

Observation: MADDS-D4 may elute slightly earlier than unlabeled MADDS on Reverse Phase (C18) columns due to the slightly lower interaction energy of C-D bonds compared to C-H bonds.

-

Mitigation: In high-throughput LC-MS/MS, this shift is usually negligible (<0.1 min). However, ensure your integration windows are wide enough to capture both the analyte and the IS if the shift is pronounced.

Crosstalk & Mass Shift

The +4 Da shift is strategically chosen to avoid Isotopic Crosstalk .

-

Natural Abundance: Unlabeled MADDS contains naturally occurring isotopes (

, -

Validation: A +4 shift places the IS mass well beyond the significant natural isotopic envelope of the analyte, ensuring that high concentrations of MADDS do not falsely elevate the IS signal (a common cause of non-linear calibration curves).

Part 4: Experimental Protocols

Self-Validating Standard Preparation

-

Objective: Create a stable stock solution that verifies its own integrity.

-

Solvent System: DMSO or Methanol (MADDS has poor water solubility).

Protocol:

-

Primary Stock: Dissolve 1 mg MADDS-D4 in 1 mL DMSO (Concentration: 1 mg/mL).

-

System Suitability Test (SST): Before using for calibration, inject the Primary Stock (diluted to 100 ng/mL) directly into the MS.

-

Acceptance Criteria: The M+0 (Unlabeled) signal must be <0.5% of the M+4 (Labeled) signal. This confirms isotopic purity.[5]

-

-

Working Internal Standard (WIS): Dilute Primary Stock into acetonitrile to reach ~500 ng/mL. This WIS will be used for protein precipitation.

Bioanalytical Workflow (LC-MS/MS)

Matrix: Human Plasma / Rat Plasma Extraction Method: Protein Precipitation (PPT)

-

Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

-

Spike: Add 200 µL of WIS (Acetonitrile containing MADDS-D4).

-

Mechanism: The acetonitrile precipitates plasma proteins while simultaneously introducing the IS. This ensures the IS undergoes the exact same extraction stress as the analyte.

-

-

Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min.

-

Injection: Inject 5 µL of supernatant.

LC-MS/MS Transitions (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MADDS (Unlabeled) | 291.1 [M+H]⁺ | 156.0 (Sulfonyl aniline) | 20 |

| MADDS-D4 (IS) | 295.1 [M+H]⁺ | 160.0 (Sulfonyl aniline-D4) | 20 |

Note: The product ion 156.0 corresponds to the cleavage of the amide bond, leaving the sulfonyl-aniline core. The D4 label on the ring results in a shift to 160.0.

Part 5: Visualization & Pathways

Metabolic Pathway & Pharmacokinetics

The following diagram illustrates the reversible acetylation pathway where MADDS-D4 serves as the reference for the acetylated state.

Caption: Figure 1. Dapsone metabolic pathway.[2][6][7][8] MADDS-D4 is used to quantify the acetylated metabolite, a marker for NAT2 phenotype.

LC-MS/MS Quantification Workflow

This flowchart details the self-validating extraction process using MADDS-D4.

Caption: Figure 2. Bioanalytical workflow ensuring MADDS-D4 compensates for extraction variability and matrix effects.

Part 6: Regulatory & Quality Assurance

FDA/EMA Bioanalytical Guidelines

When using MADDS-D4 in regulated studies (GLP/GCP):

-

IS Response Consistency: The variation in IS response (peak area) across a run should not exceed ±50% of the mean IS response of the calibration standards.

-

Interference Testing: Blank plasma samples must be analyzed to ensure no endogenous interference appears at the MADDS-D4 mass transition (295.1 → 160.0).

Storage & Stability

-

Solid State: Store at -20°C. Stable for >2 years if protected from light and moisture.

-

Solution: Solutions in DMSO are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Part 7: References

-

PubChem. (2025).[2][9] Monoacetyldapsone (Compound CID 11257).[9] National Library of Medicine. [Link]

-

Philip, P. A., et al. (1987). Determinants of the disposition of dapsone and monoacetyldapsone in man. Clinical Pharmacology & Therapeutics. [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

- 1. N-Acetyl Dapsone-D4 - Acanthus Research [acanthusresearch.com]

- 2. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of dapsone and monoacetyldapsone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoacetyldapsone | C14H14N2O3S | CID 11257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Role of N-acetyl Dapsone (MADDS): Metabolic Reservoir and Toxicological Modulator

This guide provides an in-depth technical analysis of Monoacetyl Dapsone (MADDS) , the primary N-acetylated metabolite of dapsone. It is designed for researchers and drug development professionals focusing on pharmacokinetics, toxicology, and bioanalytical assay development.

Executive Summary

N-acetyl Dapsone (MADDS) represents the primary Phase II metabolic product of the sulfone antibiotic dapsone (DDS). Unlike many N-acetylated metabolites which serve purely as detoxification end-products, MADDS functions as a pharmacokinetically active reservoir .

Key characteristics distinguishing MADDS include:

-

Therapeutic Quiescence: It lacks significant antimicrobial activity (inhibition of dihydropteroate synthase).

-

High Protein Binding: Exhibits >99% plasma protein binding (vs. 70–90% for dapsone), effectively sequestering the compound.

-

Reversibility: It undergoes extensive deacetylation, regenerating the parent drug and maintaining therapeutic plasma levels over prolonged periods.

-

Toxicological Equipotency: Its N-hydroxylated derivative (MADDS-NHOH) is equipotent to dapsone hydroxylamine (DDS-NHOH) in generating methemoglobin, challenging the assumption that acetylation is purely protective.

Metabolic Dynamics and Pharmacokinetics

The disposition of dapsone is governed by a dynamic equilibrium between acetylation and deacetylation, mediated by N-acetyltransferase 2 (NAT2) . This cycle creates a "metabolic loop" that extends the apparent half-life of the parent drug.

The Acetylation-Deacetylation Equilibrium

Dapsone is acetylated to MADDS by NAT2. This reaction is reversible; MADDS is deacetylated back to dapsone by acylamidase enzymes.

-

Rapid Acetylators: High NAT2 activity leads to a MADDS:DDS plasma ratio of >1.0.

-

Slow Acetylators: Low NAT2 activity leads to a ratio of <0.5.

Despite these phenotypic differences, the therapeutic half-life of dapsone remains relatively consistent (~30 hours) because MADDS serves as a circulating depot, releasing dapsone back into the free fraction as the parent drug is cleared.

Visualization: The Metabolic Flux

The following diagram illustrates the competitive pathways between bioactivation (Hydroxylation) and sequestration (Acetylation).

Figure 1: Metabolic flux of Dapsone showing the reversible acetylation shunt (Green) and the parallel toxification pathways (Red).

Pharmacological Profile: Activity vs. Inertness

Antimicrobial Efficacy

Research confirms that MADDS is pharmacologically inert regarding antimicrobial action.

-

Mechanism: Dapsone acts by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS).[1][2]

-

Structural Inhibition: The acetylation of the amino group in MADDS sterically hinders binding to DHPS. Consequently, MADDS does not contribute to the bacteriostatic effect against Mycobacterium leprae or Pneumocystis jirovecii.

Protein Binding and Distribution

The defining pharmacokinetic feature of MADDS is its avidity for plasma proteins.

| Parameter | Dapsone (DDS) | N-acetyl Dapsone (MADDS) | Implication |

| Plasma Protein Binding | 70% – 90% | > 99% | MADDS is effectively sequestered in plasma. |

| Therapeutic Activity | Active | Inactive | Acetylation terminates immediate activity. |

| Renal Excretion | Low (reabsorbed) | Negligible | Both require further metabolism for clearance. |

| Half-life (T1/2) | ~30 hrs | ~30 hrs | Similar due to rapid interconversion. |

Toxicological Implications: The Hydroxylamine Link

While acetylation is often termed a "detoxification" pathway, the reality for dapsone is more complex due to the formation of hydroxylamines.

The "Shunt" Hypothesis

Historically, it was believed that rapid acetylation protected against toxicity by reducing the pool of dapsone available for N-hydroxylation (the pathway leading to methemoglobinemia).

-

Mechanism: CYP2E1 and CYP2C9 convert dapsone to Dapsone Hydroxylamine (DDS-NHOH) .

-

Toxicity: DDS-NHOH enters erythrocytes, oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), and generates reactive oxygen species.

The Equipotency Paradox

Contradicting the "protective" hypothesis, in vitro studies have demonstrated that the hydroxylated metabolite of MADDS (MADDS-NHOH ) is equipotent to DDS-NHOH in generating methemoglobin.

-

Why isn't MADDS more toxic? Despite the intrinsic toxicity of its hydroxylamine, the high protein binding (>99%) of MADDS limits the amount of free drug available to enter erythrocytes or undergo N-hydroxylation by hepatic CYPs.

Bioanalytical Protocol: Simultaneous Quantification

For pharmacokinetic studies, it is critical to quantify both DDS and MADDS to determine acetylator status and metabolic clearance. The following protocol utilizes HPLC-UV, the gold standard for robust, cost-effective quantification.

Method Validation Summary

-

Technique: Reversed-Phase HPLC (RP-HPLC).[3]

-

Detection: UV at 295 nm (Isosbestic point region for sulfones).

-

Linearity: 0.05 – 10.0 µg/mL.

-

Limit of Quantitation (LOQ): ~10 ng/mL.

Step-by-Step Workflow

Reagents:

-

Methanol (HPLC Grade)[4]

-

Deionized Water

-

Internal Standard (e.g., Sulfadimethoxine)

Protocol:

-

Sample Prep: Transfer 500 µL plasma to a centrifuge tube.

-

Internal Standard: Add 50 µL Internal Standard solution.

-

Precipitation: Add 1000 µL Acetonitrile (protein precipitation). Vortex for 30s.

-

Centrifugation: Spin at 10,000 x g for 10 mins.

-

Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 200 µL Mobile Phase.

-

Injection: Inject 20 µL into HPLC.

Analytical Logic Diagram

Figure 2: Optimized extraction and quantification workflow for Dapsone and MADDS.

References

-

World Health Organization (WHO). Dapsone (PIM 167) - IPCS INCHEM. International Programme on Chemical Safety. Link

-

Medsafe New Zealand. Dapsone Data Sheet. New Zealand Medicines and Medical Devices Safety Authority. Link

-

Philip, P.A., et al. Dapsone-induced hematologic toxicity: comparison of the methemoglobin-forming ability of hydroxylamine metabolites of dapsone in rat and human blood. Toxicology and Applied Pharmacology, 1994. Link

-

Zhu, Y.I., & Stiller, M.J. Dapsone and sulfones in dermatology: Overview and update. Journal of the American Academy of Dermatology, 2001. Link

-

Abuirjeie, M.A., et al. Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine.[5] Journal of Clinical Pharmacy and Therapeutics, 1991.[5] Link

-

Vyas, N., et al. Analysis of Dapsone by RP-HPLC.[4] International Journal for Multidisciplinary Research, 2025.[4] Link

-

Gill, H.J., et al. The effect of acetylation and deacetylation on the disposition of dapsone and monoacetyl dapsone hydroxylamines in human erythrocytes in-vitro.[6] Journal of Pharmacy and Pharmacology, 1995. Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmahealthsciences.net [pharmahealthsciences.net]

- 4. ijfmr.com [ijfmr.com]

- 5. Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of acetylation and deacetylation on the disposition of dapsone and monoacetyl dapsone hydroxylamines in human erythrocytes in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Quantification of N-Acetyl Dapsone (MADDS) using D4-Isotope Dilution LC-MS/MS

Application Note & Protocol Guide

Abstract & Clinical Significance

Dapsone (4,4'-diaminodiphenylsulfone) remains a cornerstone therapy for leprosy, dermatitis herpetiformis, and Pneumocystis jirovecii pneumonia. However, its clinical efficacy and toxicity profile are strictly governed by the patient's metabolic phenotype. Dapsone is metabolized by N-acetyltransferase 2 (NAT2) into N-acetyl Dapsone (MADDS) .

Because NAT2 exhibits significant genetic polymorphism (classifying patients as "slow" or "fast" acetylators), simultaneous quantification of Dapsone and MADDS is critical for:

-

Therapeutic Drug Monitoring (TDM): Ensuring adherence and efficacy.

-

Phenotyping: Identifying patients at risk of hematologic toxicity (methemoglobinemia), which is driven by the alternative N-hydroxylation pathway favored in "slow" acetylators.

This guide details a robust LC-MS/MS protocol using N-acetyl Dapsone-D4 as the Internal Standard (IS). The use of a deuterated IS is non-negotiable for clinical bioanalysis to correct for significant matrix effects inherent in plasma and urine, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical & Physical Properties[1]

| Property | Analyte: N-Acetyl Dapsone (MADDS) | Internal Standard: N-Acetyl Dapsone-D4 |

| CAS Number | 565-20-8 | 2070015-08-4 (Generic) |

| Molecular Formula | ||

| Molecular Weight | 290.34 g/mol | 294.36 g/mol |

| LogP | ~1.5 (Moderate Lipophilicity) | ~1.5 |

| pKa | ~1.5 (Weak base) | ~1.5 |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile | Soluble in Methanol, DMSO, Acetonitrile |

Metabolic Context & Analytical Challenges

Understanding the metabolic flux is vital for method development. The reaction between Dapsone and MADDS is reversible.

Critical Analytical Challenge: In-Source Deacetylation N-acetyl Dapsone is thermally labile in the electrospray ionization (ESI) source. It can undergo "in-source fragmentation," losing the acetyl group to form an ion at m/z 249.1 (identical to Dapsone).

-

Risk: If MADDS and Dapsone co-elute, the MADDS contribution will artificially inflate the reported Dapsone concentration.

-

Solution: The chromatographic method must achieve baseline separation between Dapsone and N-acetyl Dapsone.

Diagram 1: Dapsone Metabolic Pathway & Toxicity Risks

Caption: Metabolic fate of Dapsone. NAT2 acetylation leads to the stable MADDS metabolite, while CYP-mediated hydroxylation leads to toxicity. Slow acetylators accumulate Dapsone, increasing the flux toward the toxic hydroxylamine pathway.

Analytical Method Development

Mass Spectrometry (LC-MS/MS) Conditions

Ionization: ESI Positive Mode (ESI+) Scan Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Role |

| N-Acetyl Dapsone | 291.1 | 156.0 | 25 | 100 | Quantifier |

| N-Acetyl Dapsone | 291.1 | 92.1 | 40 | 100 | Qualifier |

| N-Acetyl Dapsone-D4 | 295.1 | 160.0 | 25 | 100 | Internal Standard |

| Dapsone (Monitor) | 249.1 | 156.0 | 25 | 100 | Co-elution Check |

Note: The transition 291.1 -> 156.0 corresponds to the loss of the acetamidophenyl moiety, leaving the sulfonyl-aniline fragment. The D4 IS transition (295 -> 160) assumes the deuterium label is on the unmodified aniline ring.

Chromatographic Conditions

To prevent the "in-source deacetylation" interference described above, a gradient elution on a C18 column is recommended over isocratic methods.

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent (e.g., Phenomenex Kinetex).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 2-5 µL.

Gradient Profile:

-

0.0 - 0.5 min: 10% B (Hold)

-

0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 10% B

-

4.1 - 6.0 min: 10% B (Re-equilibration)

Detailed Experimental Protocol

Stock Solution Preparation

-

MADDS Stock (1 mg/mL): Dissolve 1 mg of N-acetyl Dapsone in 1 mL of Methanol. Store at -20°C.

-

IS Stock (1 mg/mL): Dissolve 1 mg of N-acetyl Dapsone-D4 in 1 mL of DMSO (or Methanol if solubility permits). DMSO is preferred for stability.

-

IS Working Solution (IS-WS): Dilute IS Stock with 50% Methanol/Water to a final concentration of 500 ng/mL .

Sample Preparation (Protein Precipitation)

This method is optimized for human plasma.

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of IS Working Solution (500 ng/mL D4-MADDS). Vortex gently (5 sec).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Why? Acetonitrile provides cleaner supernatants than methanol for dapsone metabolites and minimizes hydrolysis.

-

-

Agitation: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial containing 100 µL of Mobile Phase A (Water/Ammonium Acetate).

-

Why? Injecting pure acetonitrile can cause peak distortion (solvent effect) on early eluting peaks. Diluting matches the solvent strength to the initial gradient conditions.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step sample preparation workflow using Protein Precipitation (PPT) followed by dilution to ensure peak shape integrity.

Validation & Quality Control (FDA Guidelines)

To ensure this method meets the FDA Bioanalytical Method Validation Guidance (2018) standards, the following parameters must be assessed:

Linearity & Sensitivity

-

Range: 5 ng/mL (LLOQ) to 2000 ng/mL.

-

Curve: Weighted linear regression (

). -

Acceptance:

; Back-calculated standards within ±15% (±20% at LLOQ).

Precision & Accuracy

-

QC Levels: LLOQ, Low, Mid, High.

-

Criteria: CV% < 15% and Accuracy within 85-115%.

Matrix Effect (The Role of D4-IS)

Calculate the IS-Normalized Matrix Factor .

-

The D4-IS must mimic the suppression/enhancement of the analyte. The CV of the IS-normalized matrix factor across 6 different plasma lots must be < 15%.

Stability (Critical for MADDS)

-

Freeze-Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours on ice (Avoid room temp to prevent deacetylation).

-

Autosampler: 24 hours at 10°C.

-

Long-term: -80°C for 3 months.

Troubleshooting & "Pro-Tips"

-

Ghost Dapsone Peaks: If you see Dapsone peaks in your MADDS standard injection, your source temperature might be too high (>500°C), causing thermal degradation. Lower the source temp to 350-400°C.

-

Peak Tailing: Dapsone and MADDS are basic amines. Ensure your mobile phase has sufficient ionic strength (5mM Ammonium Acetate) or add 0.1% Formic Acid to suppress silanol interactions.

-

Carryover: Dapsone is "sticky." Use a needle wash of 50:50 Methanol:Acetonitrile + 0.1% Formic Acid.

References

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Bonde, S. L., et al. (2013).[3] Simultaneous determination of dapsone and its major metabolite N-Acetyl Dapsone by LC-MS/MS method. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11254, N-Acetyldapsone. Retrieved from [Link]

-

Gill, H.J., et al. (1999). The relationship between dapsone N-acetylation, N-hydroxylation and dapsone-induced methaemoglobinaemia. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of N--acetyl Dapsone D4 in Biological Matrices

Introduction

N-acetyl Dapsone D4 (d4-MADDS) is the deuterium-labeled internal standard for N-acetyl dapsone (MADDS), the primary metabolite of the antibacterial and anti-inflammatory agent, Dapsone.[1][2][3] Accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies, providing critical data for regulatory submissions.[4][5][6] The reliability of such data is fundamentally dependent on the bioanalytical method, for which sample preparation is the most critical and challenging step. A robust sample preparation protocol ensures the effective removal of endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.

This application note provides a comprehensive guide to three commonly employed sample preparation techniques for the analysis of N-acetyl Dapsone D4 and, by extension, N-acetyl dapsone, from biological matrices, primarily plasma. We will delve into the mechanistic principles of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering detailed, field-proven protocols for each. The rationale behind each step will be elucidated to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications. All methodologies presented are designed to align with the principles outlined in major regulatory guidelines, including the FDA and EMA bioanalytical method validation guidelines.[4][5][7][8]

Physicochemical Properties of N-acetyl Dapsone

Understanding the physicochemical properties of the analyte is paramount in selecting and optimizing a sample preparation strategy. N-acetyl dapsone is a more polar metabolite of dapsone.[9] Its solubility in organic solvents like ethanol and dimethyl sulfoxide, with limited solubility in water, informs the choice of extraction solvents.[9] The presence of both an acetyl group and an amino group gives the molecule specific chemical handles that can be exploited in different extraction techniques.

| Property | Value | Source |

| Molecular Formula | C14H10D4N2O3S | [2] |

| Molecular Weight | 294.36 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [9] |

| Solubility | Soluble in DMSO and DMF | [2][9] |

Core Principles of Sample Preparation

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, concentrate it, and present it in a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of technique represents a trade-off between speed, cost, selectivity, and the required level of cleanliness.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[10] It is often the first choice for high-throughput screening due to its simplicity and low cost.

Causality and Experimental Choices

The underlying principle of PPT is the denaturation and precipitation of proteins by altering the polarity of the solvent. The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation. Acetonitrile is frequently preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.

Experimental Protocol: Protein Precipitation

-

Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma, serum).

-

Internal Standard Spiking: Add 10 µL of the N-acetyl Dapsone D4 working solution to each sample, except for the blank matrix.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to sample is a common starting point that ensures efficient protein removal.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

-

Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and compatibility with reversed-phase chromatography, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Caption: Workflow for Protein Precipitation.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] It offers a cleaner extract than PPT by removing not only proteins but also other highly polar and non-polar interferences.

Causality and Experimental Choices

The choice of the organic extraction solvent is critical and is dictated by the polarity of the analyte. For N-acetyl dapsone, a moderately polar compound, solvents like ethyl acetate or a mixture of methyl tert-butyl ether (MTBE) and dichloromethane can be effective.[12] Adjusting the pH of the aqueous phase can further enhance extraction efficiency by converting the analyte to its non-ionized form, which is more soluble in the organic phase.

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Aliquoting and IS Spiking: To 200 µL of plasma in a glass tube, add the internal standard.

-

pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to basify the sample. This ensures N-acetyl dapsone is in its neutral form.

-

Extraction Solvent Addition: Add 1 mL of ethyl acetate.

-

Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Caption: Workflow for Liquid-Liquid Extraction.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts.[13][14][15] It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Causality and Experimental Choices

The choice of SPE sorbent chemistry is crucial. For N-acetyl dapsone, a reversed-phase sorbent like C18 or a polymer-based sorbent is suitable.[15] The protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The conditioning step activates the sorbent, while the wash steps are optimized to remove matrix components without eluting the analyte. The elution solvent is chosen to be strong enough to desorb the analyte from the sorbent.

Experimental Protocol: Solid-Phase Extraction

-

Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 2% phosphoric acid to acidify the sample and disrupt protein binding.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

-

Analysis: The sample is ready for LC-MS/MS analysis.

Caption: Workflow for Solid-Phase Extraction.

Method Comparison and Selection

The choice of the most appropriate sample preparation method depends on the specific requirements of the assay, such as the required sensitivity, throughput, and the complexity of the matrix.

| Method | Advantages | Disadvantages | Best Suited For |

| Protein Precipitation | Fast, simple, low cost, high throughput | Less clean extract, potential for matrix effects and ion suppression | Early discovery, high-throughput screening |

| Liquid-Liquid Extraction | Cleaner extract than PPT, good recovery | More labor-intensive, requires larger solvent volumes, potential for emulsions | Assays requiring moderate cleanliness and good recovery |

| Solid-Phase Extraction | Highest selectivity, cleanest extracts, potential for analyte concentration | More complex method development, higher cost per sample, lower throughput | Regulated bioanalysis, assays requiring high sensitivity and minimal matrix effects |

Conclusion

The selection and optimization of a sample preparation method are critical for the development of a robust and reliable bioanalytical assay for N-acetyl Dapsone D4. This application note has provided detailed protocols and the underlying scientific rationale for three widely used techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. By understanding the principles behind each method, researchers can make informed decisions to select the most suitable approach for their analytical needs, ensuring the generation of high-quality data that meets regulatory expectations.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

GXP-CC. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

-

Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

-

U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Agilent Technologies. (2014). Determination of Dapsone in Bovine Muscle with Agilent Bond Elut SPE and LC/MS/MS. [Link]

-

Methods and Objects of Chemical Analysis. (n.d.). Ion-Pair Cloud Point Extraction Method for Dapsone Determination using Salbutamol as a Green Reagent. [Link]

-

Research Journal of Chemical Sciences. (2024). Quantification of dapsone in human plasma by using UPLC-MS/MS technique. [Link]

-

PubMed. (n.d.). High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction. [Link]

-

PubMed. (1991). Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine. [Link]

-

ArtisBio. (n.d.). N-Acetyl Dapsone D4. [Link]

-

Journal of Education and Practice. (2023). in situ sample preparation and determination of dapsone in tablet formulation usinga new chemical micro. [Link]

-

Iraqi Journal of Science. (2025). Spectrophotometric and High Performance Liquid Chromatographic Methods for the Determination of Dapsone in a Pharmaceutical Preparation. [Link]

-

Research Journal of Chemical Sciences. (2024). Quantification of dapsone in human plasma by using UPLC-MS/MS technique. [Link]

-

Academia.edu. (n.d.). Determination of Dapsone in Muscle Tissue and Milk Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

ResearchGate. (2020). Simultaneous determination of dapsone and its major metabolite N-Acetyl Dapsone by LC-MS/MS method. [Link]

-

Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

-

PubMed. (1997). A rapid, specific, and sensitive method for the determination of acetylation phenotype using dapsone. [Link]

-

ACS Publications. (2011). Determination of Dapsone in Muscle Tissue and Milk Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Scilit. (n.d.). Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype. [Link]

-

ResearchGate. (n.d.). Spectrophotometric determination of dapsone in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogenic reagent. [Link]

-

PubMed. (2012). Determination of dapsone in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry. [Link]

-

SIELC Technologies. (n.d.). Analysis of Antibiotic Dapsone and Related Impurities in Mixed-Mode Chromatography. [Link]

-

ThaiScience. (n.d.). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. [Link]

Sources

- 1. N-acetyl Dapsone D4 | TargetMol [targetmol.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. bioanalysisforum.jp [bioanalysisforum.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. CAS 565-20-8: Monoacetyldapsone | CymitQuimica [cymitquimica.com]

- 10. Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid, specific, and sensitive method for the determination of acetylation phenotype using dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. isca.me [isca.me]

- 15. High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Measuring Acetylation Phenotype with Dapsone

Introduction: The "Why" of Acetylation Phenotyping

In the era of personalized medicine, understanding an individual's metabolic capacity is paramount for optimizing drug efficacy and minimizing adverse reactions. The N-acetylation of drugs and other xenobiotics is a critical metabolic pathway governed by the arylamine N-acetyltransferase 2 (NAT2) enzyme.[1][2] Genetic variations, or polymorphisms, in the NAT2 gene result in distinct populations of "slow," "intermediate," and "rapid" acetylators.[2] This variation has profound clinical implications, as the acetylation status can influence drug toxicity and therapeutic outcomes.[3][4]

Slow acetylators, for instance, are at an increased risk of concentration-dependent side effects from drugs like isoniazid (used for tuberculosis), dapsone, and certain sulfonamides.[3][5] Conversely, rapid acetylators might experience therapeutic failure with some medications due to their rapid metabolic breakdown or, in some cases, an increased risk of toxicity from the rapid production of reactive metabolites.[3][4] Therefore, determining a patient's acetylation phenotype is a valuable tool in clinical pharmacology and drug development.

Dapsone (4,4'-diaminodiphenyl sulfone), an antibiotic with anti-inflammatory properties, serves as an excellent and widely used probe drug for determining NAT2 phenotype.[6][7][8] Following oral administration, dapsone is metabolized in the liver via two primary pathways: N-acetylation by NAT2 to form monoacetyldapsone (MADDS), a non-toxic metabolite, and N-hydroxylation by cytochrome P450 enzymes, which can produce potentially toxic hydroxylamine metabolites.[9] The ratio of the plasma concentration of MADDS to the parent drug, dapsone, provides a reliable and reproducible measure of an individual's NAT2 enzyme activity.[6][10][11][12] A single blood sample taken at a specific time point after a single oral dose of dapsone is sufficient to accurately classify an individual's acetylation status.[6][10]

This guide provides a comprehensive overview and detailed protocols for determining acetylation phenotype using dapsone, from subject preparation and sample collection to bioanalytical quantification and data interpretation.

Metabolic Pathway of Dapsone

The metabolic fate of dapsone is central to its use as a phenotyping probe. The key enzymatic step is the acetylation of one of dapsone's amino groups by NAT2.

Caption: Metabolic pathways of dapsone in the liver.

Experimental Workflow Overview

The process of determining the acetylation phenotype using dapsone involves a series of well-defined steps, from volunteer selection to data analysis.

Caption: Workflow for dapsone-based acetylation phenotyping.

Detailed Protocols

Part 1: Clinical Protocol

1.1. Subject Recruitment and Preparation:

-

Inclusion/Exclusion Criteria: Recruit healthy volunteers. Exclude individuals with known allergies to dapsone or other sulfa drugs, significant liver or kidney disease, or glucose-6-phosphate dehydrogenase (G6PD) deficiency, as they are at a higher risk for hemolysis.[13] Also, exclude pregnant or breastfeeding individuals.

-

Informed Consent: All participants must provide written informed consent before enrollment in the study. The procedure, potential risks, and benefits should be clearly explained.

-

Medication Washout: Participants should refrain from taking any non-essential medications for at least one week prior to the study to avoid potential drug interactions that could affect dapsone metabolism.[13][14]

-

Fasting: Subjects should fast overnight for at least 8 hours before dapsone administration. Water is permitted.

1.2. Dapsone Administration and Sample Collection:

-

Administer a single oral dose of 100 mg dapsone with approximately 200 mL of water.[10][12][15]

-

Record the exact time of administration.

-

Collect a single blood sample (approximately 5 mL) into a heparinized or EDTA-containing tube at a fixed time point post-dose. A 3-hour time point is commonly used and has been shown to be effective for phenotype determination.[6][10][12][15] Some protocols may use a 12-hour time point.[8] Consistency in the timing of sample collection across all subjects in a study is critical.

-

Immediately after collection, gently invert the blood tube several times to ensure proper mixing with the anticoagulant.

-

Process the blood sample within one hour of collection. Centrifuge the blood sample at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

-

Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.

-

Store the plasma samples at -20°C or lower until analysis.[8]

Part 2: Bioanalytical Protocol (HPLC-UV)

This protocol describes a common method for the simultaneous quantification of dapsone (DDS) and monoacetyldapsone (MADDS) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

2.1. Reagents and Materials:

-

Dapsone and Monoacetyldapsone reference standards

-

Methanol (HPLC grade)[17]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Perchloric acid or other protein precipitating agent

-

Human plasma (for calibration standards and quality controls)

-

HPLC system with a UV detector

-

Reversed-phase C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[17]

2.2. Preparation of Standard and Quality Control Samples:

-

Stock Solutions: Prepare individual stock solutions of dapsone, MADDS, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of dapsone and MADDS from the stock solutions to create a series of working solutions for the calibration curve.

-

Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to create calibration standards at a range of concentrations (e.g., 0.1 to 10 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations, independent of the calibration standards.

2.3. Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples (study samples, calibration standards, and QCs) at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 400 µL of cold acetonitrile or 100 µL of perchloric acid to precipitate the plasma proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube or an HPLC vial.

-

Inject a defined volume (e.g., 20 µL) into the HPLC system.

2.4. HPLC-UV Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a mixture of water and methanol (e.g., 70:30 v/v) or acetonitrile and a buffer.[17] The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min[17]

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Detection Wavelength: 286 nm or 295 nm are commonly used for detecting both dapsone and MADDS.[17]

-

Run Time: Typically 10-15 minutes, ensuring baseline separation of MADDS, dapsone, and the internal standard.

Note on LC-MS/MS: For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed.[19] In such cases, a deuterated internal standard (e.g., Dapsone-d8) is highly recommended for the most accurate quantification.[19]

Data Analysis and Interpretation

-

Quantification: Using the calibration curve, determine the concentrations of dapsone (DDS) and monoacetyldapsone (MADDS) in each plasma sample. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards.

-

Calculate the Metabolic Ratio: For each subject, calculate the metabolic ratio (MR) as follows:

-

MR = [Concentration of MADDS] / [Concentration of DDS]

-

-

Phenotype Classification: Classify subjects based on the calculated metabolic ratio. The cut-off values can vary slightly between populations, but a common classification is:

A frequency distribution histogram of the metabolic ratios in a population will typically show a bimodal or trimodal distribution, allowing for the identification of the different acetylator groups.[20]

Data Presentation

Table 1: Example Phenotype Classification Based on MADDS/DDS Ratio

| Metabolic Ratio (MADDS/DDS) | Acetylation Phenotype | Genotype (Typical) | Clinical Implications |

| < 0.35 | Slow | Homozygous for slow alleles (e.g., NAT25, *6, *7) | Increased risk of toxicity from drugs like dapsone and isoniazid.[3][4] |

| > 0.35 | Rapid | At least one wild-type allele (e.g., NAT24) | May require higher doses of certain drugs for therapeutic effect. Potential for increased toxicity from metabolites in some cases.[3][4][18] |

Note: The exact cut-off value may need to be established for the specific population under study.[11][20]

Self-Validating System and Trustworthiness

The protocol described is designed to be a self-validating system.

-

Use of Internal Standard: The inclusion of an internal standard in the bioanalytical method corrects for variations in sample extraction and instrument response, ensuring the accuracy of the quantification.

-

Quality Controls: Running low, medium, and high QC samples with each batch of study samples validates the performance of the analytical run. The results of the QCs must fall within a pre-defined acceptance range (typically ±15% of the nominal value).

-

Concordance with Genotyping: While phenotyping provides a direct measure of enzyme function, it can be complemented by NAT2 genotyping. A high degree of concordance between the phenotype determined by this dapsone method and the genotype provides strong validation for the classification.[6][7] However, it's important to note that discordance can occur due to environmental factors or the presence of rare genetic variants not tested for.[21][22]

By adhering to these principles, researchers can have high confidence in the accuracy and reliability of the acetylation phenotype determination.

References

-

Determination of Arylamine N-Acetyltransferase 2 Acetylation Genotype by PCR and Phenotyping Using Dapsone Through High-Pressure Liquid Chromatography Assay: A Gender Wise Study. National Center for Biotechnology Information. [Link]

-

Clinical Significance of NAT2 Genetic Variations in Type II Diabetes Mellitus and Lipid Regulation. National Center for Biotechnology Information. [Link]

-

[Clinical relevance of N-acetyltransferase type 2 (NAT2) genetic polymorphism]. PubMed. [Link]

-

Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine. PubMed. [Link]

-

Clinical relevance of N-acetyltransferase (NAT2) genetic polymorphism. ResearchGate. [Link]

-

Determination of Arylamine N-Acetyltransferase 2 Acetylation Genotype by PCR and Phenotyping Using Dapsone Through High-Pressure Liquid Chromatography Assay: A Gender Wise Study. PubMed. [Link]

-

A Rapid, Specific, and Sensitive Method for the Determination of Acetylation Phenotype using Dapsone. ResearchGate. [Link]

-

Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. Taylor & Francis Online. [Link]

-

Molecular Genetics and Epidemiology of the NAT1 and NAT2 Acetylation Polymorphisms. American Association for Cancer Research. [Link]

-

A Rapid, Specific, and Sensitive Method for the Determination of Acetylation Phenotype using Dapsone. Journal of Analytical Toxicology. [Link]

-

Analysis of Dapsone by RP-HPLC. International Journal for Multidisciplinary Research. [Link]

-

N-Acetyltransferase-2 (NAT2) phenotype is influenced by genotype-environment interaction in Ethiopians. National Center for Biotechnology Information. [Link]

-

Correlation between N-acetyltransferase activity and NAT2 genotype in Chinese males. PubMed. [Link]

-

Bioactivation of dapsone to a cytotoxic metabolite by human hepatic microsomal enzymes. National Center for Biotechnology Information. [Link]

-

Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype. PubMed. [Link]

-

N-acetylation phenotyping with dapsone in a mainland Chinese population. National Center for Biotechnology Information. [Link]

-

Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype. Scilit. [Link]

-

An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. ThaiScience. [Link]

-

Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain oil. Journal of Applied Pharmaceutical Science. [Link]

-

Quantification of dapsone in human plasma by using UPLC-MS/MS technique. Journal of Chemical Science. [Link]

-

N-acetylation phenotyping using dapsone in a Jordanian population. National Center for Biotechnology Information. [Link]

-

Dapsone. Wikipedia. [Link]

-

Clinical applications and methemoglobinemia induced by dapsone. SciELO. [Link]

-

A Rapid, Specific, and Sensitive Method for the Determination of Acetylation Phenotype using Dapsone. Oxford Academic. [Link]

-

Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype. National Center for Biotechnology Information. [Link]

-

Metabolic, pharmacokinetic, and toxicological issues surrounding dapsone. PubMed. [Link]

-

Dapsone and sulfones in dermatology: Overview and update. Praxis Dr. med. Christian Schuster. [Link]

-

The molecular basis of dapsone activation of CYP2C9-catalyzed nonsteroidal anti-inflammatory drug oxidation. PubMed. [Link]

-

The relationship between dapsone dose, serum concentration and disease severity in dermatitis herpetiformis. PubMed. [Link]

Sources

- 1. Clinical Significance of NAT2 Genetic Variations in Type II Diabetes Mellitus and Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [Clinical relevance of N-acetyltransferase type 2 (NAT2) genetic polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Determination of Arylamine N-Acetyltransferase 2 Acetylation Genotype by PCR and Phenotyping Using Dapsone Through High-Pressure Liquid Chromatography Assay: A Gender Wise Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Arylamine N-Acetyltransferase 2 Acetylation Genotype by PCR and Phenotyping Using Dapsone Through High-Pressure Liquid Chromatography Assay: A Gender Wise Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. praxis-schuster.ch [praxis-schuster.ch]

- 10. Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetylation phenotyping with dapsone in a mainland Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dapsone - Wikipedia [en.wikipedia.org]

- 14. The molecular basis of dapsone activation of CYP2C9-catalyzed nonsteroidal anti-inflammatory drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype. | Scilit [scilit.com]

- 16. Simultaneous high performance liquid chromatographic determination of dapsone and monoacetyldapsone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. isca.me [isca.me]

- 20. N-acetylation phenotyping using dapsone in a Jordanian population - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-Acetyltransferase-2 (NAT2) phenotype is influenced by genotype-environment interaction in Ethiopians - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Correlation between N-acetyltransferase activity and NAT2 genotype in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry transition parameters for N-acetyl Dapsone D4

Application Note: LC-MS/MS Transition Parameters and Quantification Protocol for N-Acetyl Dapsone D4

Executive Summary

Accurate pharmacokinetic profiling of dapsone and its primary metabolite, N-acetyl dapsone (MAD), is critical in both infectious disease management and dermatological applications[1]. Because the acetylation of dapsone is heavily dependent on the polymorphic N-acetyltransferase 2 (NAT2) enzyme, patient systemic exposure to MAD varies significantly[2].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-acetyl dapsone in biological matrices. By utilizing the stable isotope-labeled internal standard (SIL-IS) N-Acetyl Dapsone D4 (MAD-D4) , this method actively neutralizes matrix effects, ensuring high-fidelity data suitable for rigorous drug development and clinical research.

Mechanistic Insights: Metabolism and the Role of the SIL-IS

In the liver, dapsone undergoes N-acetylation via NAT2 to form N-acetyl dapsone[2]. When quantifying this metabolite via electrospray ionization (ESI), biological matrices such as plasma introduce unpredictable ion suppression or enhancement.

As an Application Scientist, I prioritize the use of MAD-D4 over generic internal standards. The rationale is rooted in physicochemical causality:

-

Chromatographic Co-elution: The deuterium-labeled MAD-D4 shares the exact lipophilicity and pKa of the target analyte. They co-elute perfectly from the UHPLC column, ensuring that both molecules are subjected to the exact same matrix interferents in the ESI source simultaneously.

-

Isotopic Isolation: The +4 Da mass shift (Exact mass: 294.098)[3] is mathematically sufficient to prevent isotopic cross-talk. The natural heavy isotopes of unlabeled MAD (e.g.,

,

Fig 1: Dapsone metabolism and LC-MS/MS bioanalytical workflow utilizing N-Acetyl Dapsone-D4.

Mass Spectrometry Transition Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The primary fragmentation mechanism involves the collision-induced dissociation (CID) of the C-S bond adjacent to the sulfone group. For MAD (

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion ( | Product Ion ( | DP (V) | CE (eV) | CXP (V) | Purpose |

| N-Acetyl Dapsone | 291.1 | 156.0 | 70 | 25 | 12 | Quantifier |

| N-Acetyl Dapsone | 291.1 | 108.0 | 70 | 40 | 10 | Qualifier |

| N-Acetyl Dapsone D4 | 295.1 | 160.0 | 70 | 25 | 12 | IS Quantifier |

(Note: Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be fine-tuned based on the specific mass spectrometer model).

Self-Validating Experimental Protocol

A bioanalytical protocol must be a self-validating system. The following methodology incorporates built-in checks to ensure data trustworthiness.

UHPLC Chromatographic Conditions

A sub-2-µm C18 stationary phase is utilized for its high theoretical plate count. The acidic modifier (0.1% Formic Acid) is critical; it forces the secondary and primary amines of N-acetyl dapsone into a fully protonated state (

Table 2: UHPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (%)(Water + 0.1% FA) | Mobile Phase B (%)(Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.4 |

| 0.5 | 95 | 5 | 0.4 |

| 2.0 | 10 | 90 | 0.4 |

| 3.0 | 10 | 90 | 0.4 |

| 3.1 | 95 | 5 | 0.4 |

| 4.5 | 95 | 5 | 0.4 |

Sample Preparation Workflow (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) using tertiary butyl methyl ether can provide cleaner extracts[2], Protein Precipitation (PPT) is favored here for high-throughput screening. The inherent risk of matrix suppression in PPT is actively neutralized by the inclusion of the MAD-D4 internal standard.

-

Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

IS Spiking: Add 10 µL of the MAD-D4 working solution (500 ng/mL in 50% methanol) to all tubes except the double-blank matrix.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins. Acetonitrile is selected over methanol due to its superior ability to yield a tighter pellet and clearer supernatant.

-

Vortex & Centrifuge: Vortex aggressively for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of Mobile Phase A. Mix well.

-

Injection: Inject 2 µL into the LC-MS/MS system.

System Suitability and Sequence Design

To ensure the protocol validates itself during the run, the injection sequence MUST begin with the following System Suitability Test (SST) block:

-

Double Blank (Matrix + No IS): Validates the absolute absence of endogenous isobaric interferences at the retention times of MAD and MAD-D4.

-

Zero Sample (Matrix + IS Only): Confirms the absence of isotopic cross-talk (verifying that the MAD-D4 standard does not contain unlabeled MAD as an impurity).

-

LLOQ Sample: Ensures the Signal-to-Noise (S/N) ratio remains

prior to running patient samples.

Data Processing & Acceptance Criteria

Quantification is performed by plotting the peak area ratio of MAD to MAD-D4 against the nominal concentration of the calibration standards using a

Run Acceptance Causality:

-

IS Response Tracking: The absolute peak area of MAD-D4 must remain within

across all unknown samples compared to the mean IS area of the calibrators. Causality: A drift beyond this threshold indicates severe, uncompensated matrix effects or column fouling, rendering the extraction recovery inconsistent. -

Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must back-calculate to within

of their nominal values (

References

-

[2] Current bioanalytical methods for pharmacokinetic studies of drugs used in neglected tropical diseases. ResearchGate. Available at:

-

[4] Simultaneous Determination Of Dapsone And Its Major Metabolite N-Acetyl Dapsone By LC-MS/MS Method. ResearchGate. Available at:

-

[3] N-Acetyl Dapsone-d4 | TRC-A168436-25MG. LGC Standards. Available at:

-

[1] ACZONE Gel 5% PACKAGE INSERT. U.S. Food and Drug Administration (FDA). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Monoacetyldapsone-D4 Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common issue encountered during the chromatographic analysis of Monoacetyldapsone-D4: peak tailing . Our goal is to equip you with the scientific understanding and practical steps to diagnose and resolve this issue, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs): Troubleshooting Peak Tailing for Monoacetyldapsone-D4

Q1: I'm observing significant peak tailing for Monoacetyldapsone-D4 in my reversed-phase HPLC analysis. What are the most likely causes?

Peak tailing for Monoacetyldapsone-D4, an analyte with both a primary amine and an amide functional group, is a common issue in reversed-phase chromatography.[1][2][3] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[3][4][5]

The most probable causes include:

-

Secondary Silanol Interactions: The Monoacetyldapsone-D4 molecule contains a primary amine group which can be protonated (positively charged) at acidic to neutral pH.[3][6] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated analyte.[1][2][5][6] This "mixed-mode" retention mechanism, involving both hydrophobic and ion-exchange interactions, results in a portion of the analyte molecules being more strongly retained, leading to a tailing peak.[2][3]

-

Mobile Phase pH Near Analyte's pKa: If the pH of your mobile phase is close to the pKa of the primary amine on Monoacetyldapsone-D4, the analyte will exist as a mixture of ionized and non-ionized forms. This can lead to peak broadening and tailing as the two forms may have different retention characteristics.[1][7][8]

-

Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[9][10][11]

-

Physical or "Extra-Column" Effects: Issues with the HPLC system itself, such as dead volumes in tubing or fittings, or a void at the column inlet, can cause peak tailing for all compounds in your analysis.[1][11]

Q2: How can I systematically troubleshoot the peak tailing of Monoacetyldapsone-D4?

A logical, step-by-step approach is crucial for efficient troubleshooting. Start with the simplest potential issues before moving to more complex method development adjustments.

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: You mentioned mobile phase pH. What is the optimal pH range for analyzing Monoacetyldapsone-D4, and how do I choose the right buffer?

For basic compounds like Monoacetyldapsone-D4, controlling the mobile phase pH is critical to achieving good peak shape.[7][8][12]

-

Low pH (pH 2-3): At a low pH, the primary amine of Monoacetyldapsone-D4 will be fully protonated (positively charged). More importantly, the acidic silanol groups on the stationary phase will be protonated and thus neutral.[2][3][4] This minimizes the undesirable ion-exchange interactions, leading to improved peak symmetry.[3][5]

-

High pH (pH 9-10): At a high pH, well above the pKa of the primary amine, the analyte will be in its neutral, uncharged form.[12][13] This can also lead to excellent peak shape as the ionic interactions are eliminated. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[12][13]

Choosing a Buffer:

The purpose of a buffer is to maintain a stable pH.[10] For low pH work, common choices include:

-

Formic Acid (0.1%): Provides a pH of approximately 2.7.

-

Trifluoroacetic Acid (TFA) (0.1%): Provides a pH of approximately 2.0.[14]

-

Phosphate Buffers: Can be used to target specific pH values, but be mindful of their potential to precipitate in high organic concentrations.

| pH Strategy | Analyte State | Silanol State | Pros | Cons |